molecular formula C12H10N2O2 B078706 5-Cyano-2-methylindole-3-acetic acid CAS No. 13218-36-5

5-Cyano-2-methylindole-3-acetic acid

Cat. No.: B078706
CAS No.: 13218-36-5
M. Wt: 214.22 g/mol
InChI Key: PCXWGSGFUMSJBP-UHFFFAOYSA-N
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Description

5-Cyano-2-methylindole-3-acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring. It has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methylindole-3-acetic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis are some of the classical methods used for indole synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methylindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Cyano-2-methylindole-3-acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Fluoro-2-methylindole-3-acetic acid: A fluorinated analog with potential biological activities.

    2-Methylindole-3-acetic acid: A simpler analog lacking the cyano group.

Uniqueness

5-Cyano-2-methylindole-3-acetic acid is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWGSGFUMSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649601
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13218-36-5
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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